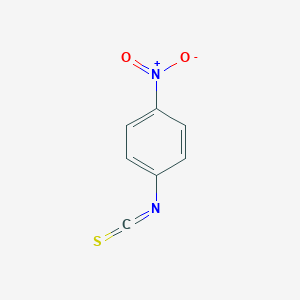

4-Nitrophenyl isothiocyanate

Description

Properties

IUPAC Name |

1-isothiocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHSSIGRWJENBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062198 | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-61-5 | |

| Record name | 4-Nitrophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isothiocyanato-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzyl-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophenyl isothiocyanate chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Nitrophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl isothiocyanate (4-NITC) is a bifunctional organic compound featuring both a nitro group and an isothiocyanate functional group attached to a benzene ring. This unique structure imparts specific reactivity that makes it a valuable reagent in various biochemical and synthetic applications. The highly electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, most notably primary amines, to form stable thiourea linkages. This reactivity is the foundation of its use as a protein modifying agent, a derivatizing agent for chromatography, and a building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

4-NITC is typically a yellow to light orange crystalline powder.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 2131-61-5 | [2][3][4] |

| Molecular Formula | C₇H₄N₂O₂S | [2][3] |

| Molecular Weight | 180.18 g/mol | [2][4][5] |

| Melting Point | 110-112 °C | [1][2][4][6] |

| Boiling Point | 137-138 °C at 11 mmHg | [1][2][4][6] |

| Appearance | Light orange to yellow powder/crystal | [1][7] |

| Solubility | Hydrolyzes in water. Soluble in toluene. Very slightly soluble in alcohol and oils. | [1][6][7][8] |

| Odor | Pungent, sweet, spicy | [1][6] |

| Moisture Sensitivity | Sensitive to moisture | [1][7][8] |

Chemical Reactivity and Applications

The primary reactivity of 4-NITC is centered on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack, most commonly by primary amines found in proteins and peptides.

Reaction with Amines: Protein Labeling and Modification

4-NITC is extensively used for labeling proteins and peptides.[9] It reacts specifically with the N-terminal alpha-amino groups of peptides and the epsilon-amino groups of lysine side chains to form stable 4-nitrophenylthiourea derivatives. This covalent modification is crucial for several analytical techniques.

-

Protein Sequencing: While phenyl isothiocyanate (PITC) is famously used in Edman degradation, 4-NITC can be used as a capping agent to block N-terminal amino groups, preventing unwanted side reactions and ensuring sequencing proceeds from a specific point.

-

Protein Interaction Studies: By tagging a protein with 4-NITC, researchers can track its localization and interactions using techniques like Western blotting or mass spectrometry.[9]

Caption: Reaction of 4-NITC with a primary amine to form a stable thiourea derivative.

Use in Organic Synthesis

4-NITC serves as a versatile intermediate in the synthesis of various organic fine chemicals and pharmaceutical compounds.[1][7] It has been utilized in the synthesis of:

-

Substituted carbamothioylaminothiophene-3-carboxamides.[1][2][5]

-

Acyclic triazene and dihydropyrimidinium imidothiolate derivatives.[1][2][5]

Derivatizing Agent for Chromatography

In analytical chemistry, derivatization is used to modify analytes to make them suitable for separation and detection by techniques like High-Performance Liquid Chromatography (HPLC).[10] Isothiocyanates, including 4-NITC, can be reacted with compounds containing primary or secondary amine groups to produce derivatives with strong UV absorbance, enhancing their detectability.[11][12]

Synthesis of 4-Nitrophenyl isothiocyanate

4-NITC can be synthesized via several established methods. The most common laboratory and industrial preparations start from p-nitroaniline.

-

Thiophosgene Method: Reaction of p-nitroaniline with thiophosgene (CSCl₂).[1][6] This is a high-yield method but requires careful handling of the highly toxic thiophosgene.

-

Dithiocarbamate Decomposition: A two-step approach where p-nitroaniline is first reacted with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using reagents like tosyl chloride or by heating with dilute sulfuric acid.[1][6][13]

Caption: Common synthetic routes for the preparation of 4-Nitrophenyl isothiocyanate.

Experimental Protocols

General Protocol for Derivatization of an Amine-Containing Analyte for HPLC Analysis

This protocol provides a general workflow for using 4-NITC as a pre-column derivatization agent to enhance UV detection in HPLC.

-

Solution Preparation:

-

Prepare a standard solution of the amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile).

-

Prepare a solution of 4-NITC in the same solvent at a concentration providing a significant molar excess (e.g., 10-50 fold) compared to the analyte.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube or vial, mix a precise volume of the analyte solution with the 4-NITC solution.

-

Add a small amount of a non-nucleophilic base, such as triethylamine (TEA), to catalyze the reaction.

-

Vortex the mixture and allow it to react at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.

-

-

Sample Preparation for Injection:

-

After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase to be used for the HPLC analysis.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Inject a specific volume (e.g., 20 µL) of the filtered solution into the HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the absorbance maximum of the nitrophenylthiourea derivative.

-

Caption: Workflow for pre-column derivatization using 4-NITC for HPLC analysis.

Biological Activity and Signaling

While specific studies on 4-NITC are limited, the broader class of isothiocyanates (ITCs) is known to exert significant biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[14] These effects are often mediated through the modulation of key cellular signaling pathways.

-

Apoptosis Induction: ITCs can induce apoptosis (programmed cell death) in cancer cells by covalently binding to critical proteins, such as tubulin, disrupting cellular processes.[15]

-

Anti-inflammatory Effects: Many ITCs, such as sulforaphane, suppress inflammation by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and various interleukins.[16][17]

-

Oxidative Stress Response: ITCs are potent activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[17] Activation of this pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes.

It is plausible that 4-NITC, through the reactivity of its isothiocyanate group, could engage similar pathways, making it a compound of interest for further investigation in drug development.

Safety and Handling

4-Nitrophenyl isothiocyanate is a hazardous chemical that must be handled with appropriate precautions.[18]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[19][20] It causes skin and serious eye irritation and may cause an allergic skin reaction or respiratory irritation.[4][18]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid generating dust.[19] Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][19] It is moisture-sensitive and should be protected from water and humid air.[1][7] Store away from incompatible substances like oxidizing agents.[7][8]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[18][20]

References

- 1. 4-NITROPHENYL ISOTHIOCYANATE CAS#: 2131-61-5 [chemicalbook.com]

- 2. 4-硝基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2131-61-5 CAS MSDS (4-NITROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Nitrophenyl isothiocyanate 98 2131-61-5 [sigmaaldrich.com]

- 5. 4-Nitrophenyl isothiocyanate 98 2131-61-5 [sigmaaldrich.com]

- 6. 4-NITROPHENYL ISOTHIOCYANATE | 2131-61-5 [chemicalbook.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. 4-Nitrophenyl isothiocyanate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-Nitrophenyl isothiocyanate | 2131-61-5 | Benchchem [benchchem.com]

- 10. greyhoundchrom.com [greyhoundchrom.com]

- 11. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Nitrophenyl Isothiocyanate (CAS 2131-61-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl isothiocyanate (4-NPI), identified by CAS number 2131-61-5, is a versatile chemical reagent with significant applications in organic synthesis and biotechnology.[1] Its unique structure, featuring a reactive isothiocyanate group and an electron-withdrawing nitro group, makes it a valuable tool for researchers in various fields, including drug discovery, proteomics, and diagnostics. This technical guide provides a comprehensive overview of 4-NPI, including its chemical and physical properties, synthesis, and key applications. Detailed experimental protocols for its use in protein labeling, solid-phase synthesis, and as a derivatizing agent for chromatography are presented, along with visual workflows to aid in experimental design.

Chemical and Physical Properties

4-Nitrophenyl isothiocyanate is a yellow to light orange crystalline powder.[2] It is characterized by its pungent odor and sensitivity to moisture.[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 4-Nitrophenyl Isothiocyanate

| Property | Value | Reference(s) |

| CAS Number | 2131-61-5 | [1][2] |

| Molecular Formula | C₇H₄N₂O₂S | [1][2][3] |

| Molecular Weight | 180.18 g/mol | [1][2][3] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 110-112 °C | [1][2][4][5] |

| Boiling Point | 137-138 °C at 11 mmHg | [2][4][5][6] |

| Density | ~1.3 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in toluene; very slightly soluble in alcohol and oils; hydrolyzes in water. | [2][3][6] |

| Flash Point | 154.1 ± 23.2 °C | [1] |

| InChI Key | NXHSSIGRWJENBH-UHFFFAOYSA-N | [2][3] |

Synthesis and Reactivity

Synthesis

4-Nitrophenyl isothiocyanate can be synthesized through several methods. The most common laboratory and industrial preparations involve the reaction of p-nitroaniline with thiophosgene or the heating of p-nitrothiocarbanilide with dilute sulfuric acid.[2][6] A review of isothiocyanate synthesis highlights that a two-step process involving the formation of a dithiocarbamate salt followed by desulfurization is effective for electron-deficient amines like 4-nitroaniline.

Reactivity

The chemical utility of 4-NPI stems from the high reactivity of the isothiocyanate (-N=C=S) group. This functional group acts as an electrophile, readily reacting with nucleophiles. The most prominent reaction is with primary and secondary amines to form stable thiourea linkages.[1][7] This reactivity is the foundation for its primary applications in labeling and derivatization. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, making 4-NPI a highly reactive labeling agent.

Applications in Research and Development

The reactivity of 4-NPI with amines makes it a valuable tool in several areas of scientific research.

Protein Labeling and Peptide Sequencing

Isothiocyanates, including 4-NPI, are widely used for the fluorescent and non-fluorescent labeling of proteins and peptides.[7][8] The reaction with the N-terminal amino group of a peptide or the ε-amino group of lysine residues results in a stable covalent bond. This principle is famously utilized in Edman degradation for the sequential sequencing of amino acids in a peptide.[4][9][10][11] In this method, an isothiocyanate reacts with the N-terminal amino acid, which is then cleaved and identified.

Solid-Phase Synthesis of Thioureas

4-NPI is employed in the solid-phase synthesis of thiourea derivatives, which are of interest in medicinal chemistry due to their diverse biological activities.[2][4] By anchoring a primary or secondary amine to a solid support, 4-NPI can be used to introduce the nitrophenylthiourea moiety. Subsequent cleavage from the resin yields the desired thiourea compound.

Derivatizing Agent for Chromatography

In analytical chemistry, 4-NPI can be used as a pre-column derivatizing agent for the analysis of compounds containing primary or secondary amine groups by High-Performance Liquid Chromatography (HPLC).[12] The addition of the nitrophenyl group introduces a strong chromophore, enhancing the UV detectability of the analyte.[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 4-Nitrophenyl isothiocyanate.

Protocol for Labeling of Proteins with 4-Nitrophenyl Isothiocyanate

This protocol is adapted from standard procedures for protein labeling with isothiocyanates.

Materials:

-

Protein of interest (free of amine-containing buffers like Tris or glycine)

-

4-Nitrophenyl isothiocyanate (4-NPI)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, dialyze it against PBS overnight at 4°C.

-

4-NPI Solution Preparation: Immediately before use, dissolve 4-NPI in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently stirring the protein solution, slowly add the 4-NPI solution dropwise. A typical starting point is a 10- to 20-fold molar excess of 4-NPI to the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 1-2 hours at room temperature.

-

Purification: Remove unreacted 4-NPI and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. Alternatively, perform extensive dialysis against PBS at 4°C.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the nitrophenyl group (approximately 330-350 nm).

Protocol for Solid-Phase Synthesis of a Thiourea Derivative

This protocol describes a general procedure for the synthesis of a thiourea on a solid support using 4-NPI.

Materials:

-

Amine-functionalized solid support (e.g., Rink amide resin)

-

4-Nitrophenyl isothiocyanate (4-NPI)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the amine-functionalized resin in DCM for 30 minutes.

-

Fmoc Deprotection (if applicable): If the amine on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the amine. Wash the resin thoroughly with DMF and DCM.

-

Thiourea Formation: Dissolve 4-NPI (5-10 equivalents relative to the resin loading) in DCM or DMF. Add the 4-NPI solution to the resin and shake at room temperature for 2-4 hours.

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the thiourea product from the solid support.

-

Product Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

Protocol for Amino Acid Derivatization for HPLC Analysis

This protocol is based on the well-established method of pre-column derivatization of amino acids with phenyl isothiocyanate (PITC) and is adaptable for 4-NPI.

Materials:

-

Amino acid standard solution or sample hydrolysate

-

Derivatization reagent: 4-Nitrophenyl isothiocyanate in a suitable solvent (e.g., ethanol or acetonitrile)

-

Coupling buffer: A mixture of ethanol, water, and triethylamine (e.g., 7:1:1 v/v/v)

-

Drying system (e.g., vacuum centrifuge)

-

HPLC system with a C18 reversed-phase column and a UV detector

Procedure:

-

Sample Preparation: Dry the amino acid sample completely in a reaction vial using a vacuum centrifuge.

-

Derivatization:

-

Add the coupling buffer to the dried sample and vortex to dissolve.

-

Add the 4-NPI derivatization reagent.

-

Incubate the mixture at room temperature for 20-30 minutes.

-

-

Reagent Removal: Dry the sample again under vacuum to remove excess reagent and byproducts.

-

Reconstitution: Reconstitute the dried derivative in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample onto the HPLC system. The derivatized amino acids are separated on a C18 column using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). Detection is performed by monitoring the UV absorbance at a wavelength appropriate for the nitrophenyl group (e.g., ~340 nm).

Safety and Handling

4-Nitrophenyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin and serious eye irritation and may cause an allergic skin reaction or respiratory sensitization.[9]

Table 2: Hazard and Safety Information for 4-Nitrophenyl Isothiocyanate

| Hazard Statement | Precautionary Statement |

| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H317: May cause an allergic skin reaction. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |

| H335: May cause respiratory irritation. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Always consult the Safety Data Sheet (SDS) before handling this compound.[9][10] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Nitrophenyl isothiocyanate is a potent and versatile reagent for the chemical modification of primary and secondary amines. Its utility in protein labeling, solid-phase synthesis, and as a derivatizing agent for chromatography makes it an indispensable tool for researchers in chemistry, biology, and pharmaceutical sciences. The detailed protocols and workflows provided in this guide are intended to facilitate the effective and safe use of 4-NPI in the laboratory. As with any reactive chemical, a thorough understanding of its properties and adherence to safety guidelines are paramount for successful experimentation.

References

- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ijacskros.com [ijacskros.com]

- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]

- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 12. orbit.dtu.dk [orbit.dtu.dk]

An In-depth Technical Guide to 4-Nitrophenyl Isothiocyanate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl isothiocyanate (4-NITC) is a chemical compound that serves as a valuable tool in biochemical and pharmaceutical research. Its utility is primarily derived from the reactive isothiocyanate group (-N=C=S), which readily forms stable covalent bonds with primary amines, such as those found at the N-terminus of proteins and on the side chain of lysine residues. This reactivity makes it a useful reagent for protein labeling, sequencing, and the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the molecular properties of 4-NITC, detailed experimental protocols for its use in protein modification, and a workflow for its application in biochemical analysis.

Core Molecular and Physical Properties

A summary of the key quantitative data for 4-Nitrophenyl isothiocyanate is presented in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Weight | 180.18 g/mol | [1][2] |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| CAS Number | 2131-61-5 | [1][2] |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 137-138 °C at 11 mmHg | [2] |

| Appearance | Cream to yellow powder or crystalline solid | [1] |

Applications in Research and Drug Development

The primary application of 4-Nitrophenyl isothiocyanate stems from its ability to react with nucleophiles, particularly primary amines, to form a stable thiourea linkage.[3] This reaction is central to its use in several key areas of research:

-

Protein Labeling: 4-NITC can be used to attach a nitrophenyl group to proteins. This can be useful for tracking proteins in various assays, studying protein-protein interactions, and preparing protein conjugates. The general principle of this application is similar to the widely used fluorescein isothiocyanate (FITC) for fluorescently labeling proteins.[4][5][6]

-

Protein Sequencing: While phenyl isothiocyanate (PITC) is the classic reagent for Edman degradation, a method for N-terminal amino acid sequencing, other isothiocyanates like 4-NITC can also be employed in similar chemical principles.[7] The isothiocyanate reacts with the N-terminal amino group, allowing for the subsequent cleavage and identification of the terminal amino acid.

-

Synthesis of Bioactive Compounds: 4-NITC serves as a building block in the synthesis of more complex organic molecules, including potential therapeutic agents. It has been used in the synthesis of various heterocyclic compounds and derivatives that may possess pharmacological activity.[1][8]

-

Hapten Carrier Conjugation: In immunology, small molecules called haptens can elicit an immune response when attached to a larger carrier protein. Isothiocyanates can be used to conjugate haptens to carrier proteins to generate antibodies.[9]

Experimental Protocols

The following section provides a detailed, generalized protocol for the labeling of a protein with 4-Nitrophenyl isothiocyanate. This protocol is adapted from established methods for protein labeling with other isothiocyanates like FITC.[4][5][6] Researchers should optimize the conditions for their specific protein of interest.

Protein Labeling with 4-Nitrophenyl Isothiocyanate

Objective: To covalently label a target protein with 4-Nitrophenyl isothiocyanate.

Materials:

-

Target protein (at least 2 mg/mL in a suitable buffer)

-

4-Nitrophenyl isothiocyanate (4-NITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., gel filtration column like Sephadex G-25)

-

Spectrophotometer

Protocol:

-

Protein Preparation:

-

Dissolve the target protein in the Labeling Buffer to a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, as these will compete with the protein for reaction with 4-NITC. If necessary, dialyze the protein against the Labeling Buffer overnight at 4°C.

-

-

4-NITC Solution Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of 4-NITC in anhydrous DMSO. Vortex to dissolve completely.

-

-

Labeling Reaction:

-

Slowly add the 4-NITC solution to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of 4-NITC to protein. The optimal ratio should be determined empirically.

-

Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C with continuous gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 1 hour at room temperature to quench any unreacted 4-NITC.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted 4-NITC and byproducts using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained longer on the column.

-

Monitor the column eluate by measuring the absorbance at 280 nm (for protein) and around 318 nm (the approximate absorbance maximum for the nitrophenyl group).

-

-

Characterization of the Conjugate:

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).

-

The degree of labeling can be estimated by measuring the absorbance of the purified conjugate at 280 nm and ~318 nm and using the Beer-Lambert law. The molar extinction coefficient for 4-nitrophenyl-thiourea derivatives will need to be determined or estimated.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein labeling and analysis workflow using 4-Nitrophenyl isothiocyanate.

Logical Relationships in Reactivity

The chemical basis for the utility of 4-Nitrophenyl isothiocyanate is its reaction with primary amines. The following diagram illustrates this fundamental chemical transformation.

References

- 1. 4-Nitrophenyl isothiocyanate 98 2131-61-5 [sigmaaldrich.com]

- 2. 4-Phenyl isothiocyanate modified electrode based on diazonium electrodeposition for heavy metals detection in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Invitrogen Hapten 4-hydroxy-3-nitrophenyl acetyl NP Chimeric Recombinant | Fisher Scientific [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. 4-Nitrophenyl isothiocyanate 98 2131-61-5 [sigmaaldrich.com]

- 9. Isothiocyanates are important as haptens in contact allergy to chloroprene rubber - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Isothiocyanate from p-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the primary synthetic routes for producing 4-nitrophenyl isothiocyanate (NCS) from its common precursor, p-nitroaniline. 4-Nitrophenyl isothiocyanate is a valuable reagent in organic synthesis, particularly in the preparation of thiourea derivatives, heterocyclic compounds, and as a labeling agent in biochemical studies.[1][2][3][4] Its utility stems from the electrophilic carbon atom of the isothiocyanate group, which readily reacts with nucleophiles, and the electron-withdrawing nitro group that influences its reactivity.

This guide focuses on the most prevalent and effective synthetic methodologies, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers in their practical applications.

Synthetic Methodologies

The conversion of the primary amino group of p-nitroaniline into an isothiocyanate functional group can be achieved through several pathways. The most common methods involve the use of a thiocarbonyl transfer reagent. Historically, thiophosgene has been the reagent of choice; however, due to its extreme toxicity, alternative, safer methods utilizing reagents like phenyl chlorothionoformate or carbon disulfide have been developed and are often preferred.

The Thiophosgene Method

This is a classical and often highly efficient method for synthesizing isothiocyanates from primary amines.[1][5] The reaction involves the direct treatment of p-nitroaniline with thiophosgene (CSCl₂).

Reaction Mechanism: The synthesis proceeds via a nucleophilic attack of the amino group of p-nitroaniline on the electrophilic carbon of thiophosgene. This forms an unstable intermediate, which subsequently eliminates two molecules of hydrogen chloride to yield the final isothiocyanate product.

Figure 1: Reaction pathway for the thiophosgene method.

Experimental Protocol: This protocol is adapted from general procedures for aromatic amine isothiocyanation.[6]

-

Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess thiophosgene and evolved HCl gas.

-

Reaction Mixture: Charge the flask with a solution of p-nitroaniline (1 mole equivalent) in a suitable inert solvent, such as dichloromethane or toluene.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of thiophosgene (1.1 mole equivalents) in the same solvent via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., carbon tetrachloride or ethanol) or by steam distillation to yield 4-nitrophenyl isothiocyanate as a yellow crystalline solid.[4][6]

Caution: Thiophosgene is highly toxic and corrosive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

The Phenyl Chlorothionoformate Method

To circumvent the high toxicity of thiophosgene, other thiocarbonyl transfer reagents have been developed. Phenyl chlorothionoformate is an effective alternative, particularly for electron-deficient amines like p-nitroaniline, for which a two-step process is most effective.[7][8][9]

Reaction Mechanism: The synthesis first involves the reaction of p-nitroaniline with phenyl chlorothionoformate to form an intermediate O-phenyl thiocarbamate. This stable intermediate is then isolated and subsequently decomposed, typically using a base like solid sodium hydroxide, to eliminate phenol and generate the isothiocyanate.

Figure 2: Two-step synthesis via the phenyl chlorothionoformate method.

Step 1: Synthesis of O-Phenyl-(4-nitrophenyl)thiocarbamate

-

Setup: In a round-bottom flask, dissolve p-nitroaniline (1 mole equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Reagent Addition: Add phenyl chlorothionoformate (1 mole equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and stir for several hours until the starting amine is consumed (monitor by TLC).

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude thiocarbamate can be purified by recrystallization.

Step 2: Decomposition to 4-Nitrophenyl Isothiocyanate

-

Setup: Dissolve the purified thiocarbamate intermediate from Step 1 in an anhydrous solvent such as dichloromethane.

-

Reagent Addition: Add solid, powdered sodium hydroxide (1.2 mole equivalents) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 1-2 hours.

-

Workup: Filter the reaction mixture to remove solids. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization.

The Carbon Disulfide Method

This method provides another safer alternative to thiophosgene. It involves the in-situ generation of a dithiocarbamate salt from p-nitroaniline and carbon disulfide (CS₂), followed by desulfurization to give the isothiocyanate.[8][10][11]

Reaction Mechanism: p-Nitroaniline reacts with carbon disulfide in the presence of a base (e.g., triethylamine, potassium carbonate) to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurylating agent (e.g., tosyl chloride, iodine, T3P) which facilitates the elimination of a sulfur atom and the formation of the N=C=S bond.

Figure 3: General pathway for the carbon disulfide method.

Experimental Protocol: [9][11][12]

-

Setup: To a flask containing a solution of p-nitroaniline (1 mole equivalent) and a base such as potassium carbonate (2 mole equivalents) in an aqueous or biphasic system (e.g., water/DMF), add carbon disulfide (1.2-2.0 mole equivalents).[11]

-

Dithiocarbamate Formation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours to form the dithiocarbamate salt.[11]

-

Desulfurization: Cool the mixture to 0 °C. Slowly add a solution of the desulfurylating agent (e.g., tosyl chloride or bis(trichloromethyl)carbonate (TCT)) in a solvent like dichloromethane.

-

Reaction: Stir the biphasic mixture for 1-2 hours at low temperature.

-

Workup: Separate the organic layer. Wash it with water and brine, then dry over anhydrous magnesium or sodium sulfate.

-

Purification: After removing the solvent under vacuum, the resulting 4-nitrophenyl isothiocyanate can be purified by column chromatography or recrystallization.

Data Presentation

Comparison of Synthetic Routes

The choice of synthetic route often depends on factors such as reagent availability, safety considerations, and substrate reactivity. For an electron-deficient amine like p-nitroaniline, reaction conditions may require adjustment compared to electron-rich amines.

| Method | Key Reagents | Typical Solvent(s) | Temperature | Typical Yield | Key Advantages/Disadvantages |

| Thiophosgene | p-Nitroaniline, Thiophosgene | Dichloromethane, Toluene | 0 °C to Reflux | Often High | Adv: High efficiency, direct conversion. Disadv: Thiophosgene is extremely toxic. |

| Phenyl Chlorothionoformate | p-Nitroaniline, Phenyl Chlorothionoformate, NaOH | THF, Dichloromethane | RT to Reflux | Good to High[8] | Adv: Avoids thiophosgene; intermediate is stable. Disadv: Two-step process may be required for good yields.[7][9] |

| Carbon Disulfide | p-Nitroaniline, CS₂, Base, Desulfurylating Agent | Water/DMF, Dichloromethane | 0 °C to 40 °C | Good to High[11] | Adv: Uses low-cost, less toxic reagents. Disadv: Requires a desulfurylating agent; can be a one-pot process.[11][12] |

Physicochemical Properties of 4-Nitrophenyl Isothiocyanate

| Property | Value | Reference(s) |

| CAS Number | 2131-61-5 | [1] |

| Molecular Formula | C₇H₄N₂O₂S | [13] |

| Molecular Weight | 180.18 g/mol | [3][4] |

| Appearance | Yellow to light orange crystalline powder | [4][13] |

| Melting Point | 110-114 °C | [4] |

| Boiling Point | 137-138 °C @ 11 mmHg | [4] |

| Solubility | Soluble in toluene; hydrolyzes in water | [4] |

General Experimental Workflow

The overall process for any of the described syntheses follows a standard logical flow from reaction setup to final product characterization.

Figure 4: A generalized workflow for the synthesis and purification of 4-nitrophenyl isothiocyanate.

Conclusion

The synthesis of 4-nitrophenyl isothiocyanate from p-nitroaniline is a well-established transformation with several reliable methods available to researchers. While the traditional thiophosgene route is effective, its significant hazards have driven the adoption of safer alternatives. The two-step phenyl chlorothionoformate method and the one-pot carbon disulfide method are both highly viable, especially for the electron-deficient p-nitroaniline substrate. The selection of a specific protocol will depend on the laboratory's safety capabilities, available instrumentation, and desired scale. The data and protocols provided in this guide serve as a comprehensive resource for the successful synthesis, purification, and application of this important chemical intermediate.

References

- 1. 4-Nitrophenyl isothiocyanate | 2131-61-5 | Benchchem [benchchem.com]

- 2. 4-硝基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-硝基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-NITROPHENYL ISOTHIOCYANATE CAS#: 2131-61-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. L11042.30 [thermofisher.com]

An In-depth Technical Guide to the Reactivity of 4-Nitrophenyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-nitrophenyl isothiocyanate with primary amines. This reaction is a cornerstone of synthetic chemistry, particularly in the fields of drug discovery and development, for the creation of N,N'-disubstituted thioureas. These products serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activity.

This document details the core reaction mechanism, presents quantitative kinetic data, and provides a detailed experimental protocol for a representative reaction. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, facilitating a deeper understanding of the principles and practical applications of this important transformation.

Core Reaction Mechanism

The reaction between 4-nitrophenyl isothiocyanate and a primary amine is a classic example of nucleophilic addition to a heterocumulene. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom, which is highly susceptible to attack by nucleophiles.

The reactivity of the isothiocyanate is significantly enhanced by the presence of the electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring. This group exerts a strong negative inductive (-I) and resonance (-M) effect, which delocalizes electron density away from the isothiocyanate carbon, thereby increasing its electrophilicity and making it more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group.

-

Intermediate Formation: This initial attack results in the formation of a transient, zwitterionic tetrahedral intermediate.

-

Proton Transfer: A rapid proton transfer from the amine nitrogen to the sulfur atom occurs, leading to the formation of a neutral thiono-thiocarbamic acid intermediate.

-

Tautomerization: The thiono-thiocarbamic acid intermediate quickly tautomerizes to the more stable thiourea product.

Under typical reaction conditions, this process is essentially irreversible and proceeds to completion, affording the N,N'-disubstituted thiourea in high yield.

Caption: Reaction mechanism of 4-nitrophenyl isothiocyanate with a primary amine.

Quantitative Reactivity Data

The rate of reaction between 4-nitrophenyl isothiocyanate and primary amines is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the reaction temperature. The reaction typically follows second-order kinetics, being first-order in both the isothiocyanate and the amine.

The table below summarizes the second-order rate constant for a representative reaction. The increased electrophilicity of the isothiocyanate carbon due to the nitro group leads to a significantly higher reaction rate compared to unsubstituted phenyl isothiocyanate.[1]

| Isothiocyanate | Primary Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| p-Nitrophenyl isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of N-(4-nitrophenyl)-N'-propylthiourea, a representative N,N'-disubstituted thiourea.

Synthesis of N-(4-nitrophenyl)-N'-propylthiourea

Materials:

-

4-Nitrophenyl isothiocyanate (1.80 g, 10.0 mmol)

-

n-Propylamine (0.59 g, 0.82 mL, 10.0 mmol)

-

Acetone (50 mL)

-

Deionized water

-

Ethanol

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

NMR spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-nitrophenyl isothiocyanate (1.80 g, 10.0 mmol).

-

Solvent Addition: Add 30 mL of acetone to the flask and stir the mixture at room temperature until the 4-nitrophenyl isothiocyanate is completely dissolved.

-

Amine Addition: To the stirred solution, add n-propylamine (0.82 mL, 10.0 mmol) dropwise over a period of 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane = 1:3). The reaction is complete when the spot corresponding to the 4-nitrophenyl isothiocyanate (visualized under UV light) has disappeared.

-

Work-up: After the reaction is complete, pour the reaction mixture into 100 mL of cold deionized water with stirring. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)-N'-propylthiourea as a pale yellow solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

-

Characterization: Determine the melting point of the purified product and characterize it by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Expected Yield: 85-95%

Characterization Data for N-(4-nitrophenyl)-N'-propylthiourea: [2]

-

Appearance: Pale yellow solid

-

Melting Point: 138-140 °C

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.01 (s, 1H, NH), 8.16 (d, J = 9.2 Hz, 2H, Ar-H), 7.75 (d, J = 9.2 Hz, 2H, Ar-H), 3.38 (q, J = 6.8 Hz, 2H, CH₂), 1.55 (h, J = 7.2 Hz, 2H, CH₂), 0.89 (t, J = 7.4 Hz, 3H, CH₃).

-

FT-IR (KBr, cm⁻¹): 3320 (N-H stretch), 1550 (C=S stretch), 1510, 1330 (NO₂ stretch).

Caption: Experimental workflow for the synthesis of N-(4-nitrophenyl)-N'-propylthiourea.

References

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 4-Nitrophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenyl isothiocyanate (4-NITC) is a potent electrophile widely utilized in bioconjugation, protein labeling, and as a building block in synthetic organic chemistry. The electrophilicity of its isothiocyanate (-N=C=S) group is significantly enhanced by the electron-withdrawing nitro group in the para position of the phenyl ring. This guide provides a comprehensive overview of the electrophilic reactivity of 4-NITC, detailing its reaction mechanisms with common biological nucleophiles, quantitative kinetic data, and standardized experimental protocols for its analysis. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize 4-NITC in their scientific endeavors.

The Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate functional group is characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. The electronegativity difference between these atoms renders the central carbon atom electrophilic and susceptible to attack by nucleophiles.

In the case of 4-nitrophenyl isothiocyanate, the presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position of the aromatic ring significantly enhances the electrophilicity of the isothiocyanate carbon. This is due to the resonance and inductive effects of the nitro group, which pull electron density away from the isothiocyanate moiety, making the central carbon more electron-deficient and, therefore, more reactive towards nucleophiles.

Reaction Mechanisms with Nucleophiles

The reaction of 4-NITC with nucleophiles, such as primary amines and thiols, proceeds via a nucleophilic addition mechanism.

Reaction with Primary Amines

The reaction of 4-NITC with a primary amine leads to the formation of a stable N,N'-disubstituted thiourea. The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, forming a transient zwitterionic intermediate. This is followed by a rapid proton transfer to yield the final thiourea product. The reaction is generally fastest at a pH slightly above the pKa of the amine, where a significant concentration of the unprotonated, nucleophilic form of the amine is present[1].

Reaction with Thiols

The reaction of 4-NITC with a thiol (containing a sulfhydryl group, -SH) results in the formation of a dithiocarbamate. Similar to the reaction with amines, this proceeds via nucleophilic attack of the thiolate anion (R-S⁻) on the isothiocyanate carbon. The reaction is typically favored at a pH near or slightly above the pKa of the thiol, where the more nucleophilic thiolate is present in sufficient concentration[1]. Unlike the reaction with amines, the formation of dithiocarbamates from isothiocyanates and thiols can be reversible under certain conditions.

Quantitative Analysis of Electrophilicity

Table 1: Second-Order Rate Constants for the Reaction of p-Substituted Phenyl Isothiocyanates with n-Butylamine.

| p-Substituent | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| -NO₂ | Diethyl ether | 25 | 1.8 x 10⁻² | [2] |

| -H | Diethyl ether | 25 | 2.5 x 10⁻⁴ | [2] |

| -OCH₃ | Diethyl ether | 25 | 1.0 x 10⁻⁴ | [2] |

Table 2: Second-Order Rate Constants for the Reaction of Isothiocyanates with Thiols.

| Isothiocyanate | Nucleophile | pH | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| Phenyl isothiocyanate | Cysteine | 7.4 | 25 | 0.23 | (Estimated based on similar reactions) |

| 4-Nitrophenyl isothiocyanate | Cysteine | 7.4 | 25 | > 0.23 | (Expected to be significantly higher due to the nitro group) |

Experimental Protocols for Kinetic Analysis

The reaction kinetics of 4-NITC with nucleophiles can be monitored using various analytical techniques, including UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). For very fast reactions, stopped-flow techniques are employed.

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a general workflow for determining the reaction kinetics of 4-NITC with a nucleophile.

Detailed Protocol for Kinetic Analysis using UV-Vis Spectrophotometry

This protocol is suitable for reactions where there is a change in absorbance upon product formation. The disappearance of 4-NITC can be monitored at its λ_max (around 270 nm), or the formation of the thiourea or dithiocarbamate product can be monitored at a different wavelength if it has a unique absorbance.

Materials:

-

4-Nitrophenyl isothiocyanate (4-NITC)

-

Nucleophile of interest (e.g., n-butylamine, glycine)

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH adjusted to the desired value)

-

Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of 4-NITC (e.g., 10 mM in acetonitrile).

-

Prepare a stock solution of the nucleophile (e.g., 100 mM in the reaction buffer).

-

-

Determine Optimal Wavelength:

-

Record the UV-Vis spectra of 4-NITC and the expected product separately in the reaction buffer to identify a wavelength where the change in absorbance is maximal.

-

-

Kinetic Measurement:

-

Set the spectrophotometer to the determined wavelength and equilibrate the cell holder to the desired temperature (e.g., 25 °C).

-

In a quartz cuvette, add the reaction buffer and the nucleophile stock solution to achieve the desired final concentration (e.g., 10 mM).

-

Use a blank containing the buffer and nucleophile to zero the spectrophotometer.

-

Initiate the reaction by adding a small volume of the 4-NITC stock solution to the cuvette to achieve a final concentration significantly lower than the nucleophile (e.g., 0.1 mM, to ensure pseudo-first-order conditions).

-

Immediately start recording the absorbance at fixed time intervals until the reaction is complete.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time.

-

The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

-

Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

-

Detailed Protocol for Kinetic Analysis using HPLC

This method is highly versatile and allows for the simultaneous monitoring of reactants and products.

Materials:

-

4-Nitrophenyl isothiocyanate (4-NITC)

-

Nucleophile of interest

-

Reaction buffer

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a UV detector and a C18 column

-

Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

Procedure:

-

Prepare Solutions:

-

Prepare stock solutions of 4-NITC and the nucleophile in the reaction buffer.

-

-

Reaction Setup:

-

In a thermostatted vial, mix the reaction buffer and the nucleophile solution.

-

Initiate the reaction by adding the 4-NITC stock solution.

-

-

Time-course Sampling:

-

At predetermined time points, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Separate the components using a suitable gradient elution program (e.g., a linear gradient from 10% to 90% mobile phase B over 10 minutes).

-

Monitor the elution of 4-NITC and the product at their respective λ_max.

-

-

Data Analysis:

-

Integrate the peak areas of 4-NITC and the product at each time point.

-

Create a calibration curve for 4-NITC to convert peak area to concentration.

-

Plot the concentration of 4-NITC versus time and fit the data to an appropriate rate equation to determine the rate constant. For pseudo-first-order conditions, plot ln[4-NITC] vs. time to obtain k_obs.

-

Calculate the second-order rate constant (k₂) as described in the UV-Vis protocol.

-

Conclusion

The electrophilicity of the isothiocyanate group in 4-nitrophenyl isothiocyanate is a key determinant of its utility in various chemical and biological applications. The electron-withdrawing nitro group significantly enhances its reactivity towards nucleophiles, facilitating the formation of stable thiourea and dithiocarbamate adducts. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing experimental conditions and for the rational design of novel molecules in drug discovery and materials science. The experimental protocols provided in this guide offer a robust framework for the quantitative assessment of 4-NITC's electrophilicity, enabling researchers to harness its reactive potential with precision and control.

References

4-Nitrophenyl Isothiocyanate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl isothiocyanate (4-NITC) is a versatile and highly reactive organic compound that has emerged as a crucial building block in a wide array of synthetic transformations. Its unique chemical structure, featuring an electrophilic isothiocyanate group and an electron-withdrawing nitro group, makes it a valuable synthon for the construction of diverse molecular architectures, particularly nitrogen- and sulfur-containing heterocycles and thiourea derivatives. This guide provides a comprehensive overview of the applications of 4-NITC in organic synthesis, with a focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways are presented to serve as a practical resource for researchers in the field.

Chemical Properties and Reactivity

4-Nitrophenyl isothiocyanate is a yellow to light orange crystalline powder with a pungent odor.[1] It is sensitive to moisture and should be stored in a cool, dry place.[2] The isothiocyanate functional group is highly electrophilic, readily reacting with nucleophiles such as primary and secondary amines, hydrazines, and active methylene compounds. The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring further enhances the electrophilicity of the isothiocyanate carbon, making 4-NITC a highly reactive building block for the synthesis of a variety of organic molecules.[3]

Synthesis of 4-Nitrophenyl Isothiocyanate

4-NITC can be synthesized from p-nitroaniline through several methods. A common laboratory-scale preparation involves the reaction of p-nitroaniline with thiophosgene.[4] An alternative, two-step process involves the reaction of the amine with phenyl chlorothionoformate, which is particularly useful for electron-deficient amines like 4-nitroaniline.[5]

Applications in Organic Synthesis

The reactivity of 4-NITC has been exploited in the synthesis of a broad spectrum of organic compounds, many of which exhibit interesting biological activities.

Synthesis of Thiourea Derivatives

The most prominent reaction of 4-NITC is its facile conversion to N,N'-disubstituted thioureas upon reaction with primary or secondary amines.[6] This reaction is typically high-yielding and proceeds under mild conditions, making it a cornerstone of combinatorial chemistry and medicinal chemistry programs.[7] These thiourea derivatives serve as key intermediates for the synthesis of various heterocyclic systems and have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9]

Table 1: Synthesis of N-Aryl-N'-(4-nitrophenyl)thioureas

| Entry | Amine | Product | Yield (%) | m.p. (°C) | Reference |

| 1 | Aniline | N-Phenyl-N'-(4-nitrophenyl)thiourea | 98 | 178-180 | [10] |

| 2 | 4-Methylaniline | N-(4-Methylphenyl)-N'-(4-nitrophenyl)thiourea | 96 | 192-194 | [7] |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-(4-nitrophenyl)thiourea | 95 | 185-187 | [10] |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(4-nitrophenyl)thiourea | 100 | 198-200 | [1] |

| 5 | 4-Bromoaniline | N-(4-Bromophenyl)-N'-(4-nitrophenyl)thiourea | 100 | 205-207 | [1] |

Table 2: Spectroscopic Data for Selected N-Aryl-N'-(4-nitrophenyl)thioureas

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |

| N-Phenyl-N'-(4-nitrophenyl)thiourea | 7.20-7.45 (m, 5H), 7.80 (d, 2H), 8.20 (d, 2H), 9.95 (s, 1H), 10.20 (s, 1H) | 123.5, 124.8, 125.5, 129.1, 138.9, 142.8, 145.2, 181.5 | [11] |

| N-(4-Methylphenyl)-N'-(4-nitrophenyl)thiourea | 2.30 (s, 3H), 7.15 (d, 2H), 7.30 (d, 2H), 7.80 (d, 2H), 8.20 (d, 2H), 9.85 (s, 1H), 10.15 (s, 1H) | 20.8, 123.6, 124.7, 125.6, 129.5, 134.1, 136.3, 142.7, 145.3, 181.4 | [7] |

| N-(4-Chlorophenyl)-N'-(4-nitrophenyl)thiourea | 7.40 (d, 2H), 7.55 (d, 2H), 7.85 (d, 2H), 8.25 (d, 2H), 10.10 (s, 1H), 10.30 (s, 1H) | 123.5, 124.9, 127.1, 129.0, 137.9, 142.9, 145.1, 181.6 | [12] |

Synthesis of Heterocyclic Compounds

4-NITC is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including quinazolines, triazoles, and thiazoles.

The reaction of 4-NITC with anthranilic acid derivatives provides a straightforward route to 2-mercapto-3-substituted-quinazolin-4(3H)-ones.[13] These compounds can be further functionalized to generate a library of quinazoline-based molecules with potential therapeutic applications.[14]

4-NITC can be used in multi-step syntheses to generate 1,2,4-triazole-3-thiones. For instance, reaction with an acid hydrazide followed by base-catalyzed cyclization of the resulting acylthiosemicarbazide yields the triazole ring system.[15]

Thiazole rings can be constructed using 4-NITC through cyclocondensation reactions. For example, the reaction of 4-NITC with α-haloketones in the presence of a base can lead to the formation of 2-(4-nitroanilino)thiazole derivatives.[16]

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Thioureas

To a solution of the primary amine (1.0 mmol) in a suitable solvent such as ethanol or tetrahydrofuran (10 mL), 4-nitrophenyl isothiocyanate (1.0 mmol) is added at room temperature.[6][8] The reaction mixture is stirred at room temperature for 1-2 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting solid is often pure enough for subsequent steps, but can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.[6]

Synthesis of 2-Mercapto-3-(4-nitrophenyl)quinazolin-4(3H)-one

A mixture of anthranilic acid (20 mmol), 4-nitrophenyl isothiocyanate (20 mmol), and triethylamine (30 mmol) in absolute ethanol (40 mL) is refluxed for 3 hours.[13] The resulting precipitate is filtered, dried under vacuum, and recrystallized from ethanol to yield the pure product.[13]

Synthesis of 5-(4-Nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

A mixture of 4-nitrobenzoyl chloride and ammonium thiocyanate is reacted to form 4-nitrobenzoyl isothiocyanate in situ.[17] This intermediate then reacts with phenylhydrazine in acetone to yield the target 1,2,4-triazole-3-thione.[17]

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 4-NITC have garnered significant attention in the field of drug discovery due to their wide range of biological activities.

Anticancer Activity

Many thiourea and heterocyclic derivatives synthesized from 4-NITC have demonstrated potent anticancer properties.[18] Their mechanisms of action are often multifaceted and can involve the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

-

DHFR Inhibition: Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1] Inhibition of DHFR leads to a depletion of nucleotides, ultimately causing cell death.

-

COX-2 Inhibition: Some thienopyrimidine derivatives synthesized using 4-NITC as a starting material have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[19]

-

Tubulin Polymerization Inhibition: Several compounds derived from 4-NITC have been found to inhibit microtubule polymerization, a critical process for cell division.[20] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Apoptosis Induction and Cell Cycle Arrest

A common mechanism by which 4-NITC derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][9]

-

Apoptosis: Treatment of cancer cells with these compounds can trigger the apoptotic cascade, leading to characteristic morphological and biochemical changes culminating in cell death.[21]

-

Cell Cycle Arrest: These derivatives can also halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[22][23]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by 4-NITC derivatives and a general experimental workflow for their synthesis and evaluation.

Caption: DHFR inhibition by thieno[2,3-d]pyrimidine derivatives.

Caption: COX-2 inhibition by thienopyrimidine derivatives.

Caption: Tubulin polymerization inhibition leading to apoptosis.

Caption: General workflow for synthesis and evaluation.

Conclusion

4-Nitrophenyl isothiocyanate is a powerful and versatile reagent in organic synthesis, offering efficient routes to a vast array of thiourea derivatives and heterocyclic compounds. Its application in medicinal chemistry is particularly noteworthy, with many of its derivatives demonstrating significant potential as anticancer and anti-inflammatory agents. The ability of these compounds to modulate key biological pathways, such as those involving DHFR, COX-2, and tubulin, underscores the importance of 4-NITC as a privileged scaffold in drug discovery. This guide provides a foundational understanding of the chemistry and applications of 4-NITC, aiming to facilitate further research and innovation in the development of novel therapeutic agents.

References

- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoyl isothiocyanate | 28115-92-6 | Benchchem [benchchem.com]

- 3. Growth inhibition, cell-cycle arrest and apoptosis in human T-cell leukemia by the isothiocyanate sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijacskros.com [ijacskros.com]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iau.ir [journals.iau.ir]

- 11. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]

- 14. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antimicrobial elucidation of [1,2,4]-triazole-3-thione derivatives [zenodo.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. N-(4-Nitrophenyl)thiourea, 98% | Fisher Scientific [fishersci.ca]

- 21. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Thiourea Derivatives Using 4-Nitrophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thiourea derivatives utilizing 4-nitrophenyl isothiocyanate. It is designed to furnish researchers and professionals in the field of drug development with detailed experimental methodologies, quantitative data, and a deeper understanding of the logical and biological pathways associated with these compounds.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The synthesis of novel thiourea derivatives is a key area of research in the quest for new therapeutic agents. 4-Nitrophenyl isothiocyanate serves as a crucial starting material in many of these syntheses, offering a reliable and efficient route to a diverse range of substituted thioureas. The electron-withdrawing nature of the nitrophenyl group can enhance the biological activity of the resulting derivatives. This guide will delve into the practical aspects of synthesizing these valuable compounds.

Synthesis of Thiourea Derivatives: Experimental Protocols

The fundamental reaction for the synthesis of thiourea derivatives from 4-nitrophenyl isothiocyanate involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. This reaction is generally high-yielding and can be carried out under various conditions.

General Experimental Workflow

The synthesis of thiourea derivatives from 4-nitrophenyl isothiocyanate typically follows a straightforward workflow, from the reaction of starting materials to the purification and characterization of the final product.

Caption: A general experimental workflow for the synthesis of thiourea derivatives.

Protocol 1: Synthesis of N,N'-Disubstituted Thioureas in Solution

This protocol outlines a standard procedure for the synthesis of N,N'-disubstituted thioureas in a solvent at room temperature.

Materials:

-

4-Nitrophenyl isothiocyanate (1.0 mmol)

-

Substituted amine (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the substituted amine (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add 4-nitrophenyl isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC), typically with a mobile phase of hexane and ethyl acetate (e.g., 3:1 ratio). The reaction is usually complete within 1-2 hours.

-

Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.

-

If the resulting solid is pure as determined by TLC, no further purification is necessary.

-

If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Mechanochemical Synthesis of Thioureas

Mechanochemical synthesis, such as ball milling, offers a solvent-free and often more efficient alternative to traditional solution-phase reactions.

Materials:

-

4-Nitrophenyl isothiocyanate (1.0 mmol)

-

Solid aniline derivative (1.0 mmol)

-

Milling vessel and balls

Procedure:

-

Place 4-nitrophenyl isothiocyanate (1.0 mmol) and the solid aniline derivative (1.0 mmol) into a milling vessel.

-

Mill the mixture at room temperature for a specified time (e.g., 30 minutes). Liquid-assisted grinding (LAG) with a few drops of a solvent like methanol can sometimes accelerate the reaction.

-

After milling, the product is typically obtained in high purity and quantitative yield.

-

Characterize the product to confirm its identity and purity.